molecular formula C13H13F3N2O4S B6661611 (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid

(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid

Cat. No.: B6661611
M. Wt: 350.32 g/mol
InChI Key: IMAPUUBCTHVODG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyano group, and a sulfonylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development .

Industry

In the industrial sector, the compound’s stability and reactivity are leveraged in the development of advanced materials, including polymers and coatings. Its unique properties also make it useful in agrochemical formulations .

Mechanism of Action

The mechanism of action of (2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the cyano and sulfonylamino groups contribute to the compound’s overall reactivity and stability .

Properties

IUPAC Name

(2R)-2-[[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O4S/c1-7(2)11(12(19)20)18-23(21,22)9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,7,11,18H,1-2H3,(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAPUUBCTHVODG-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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